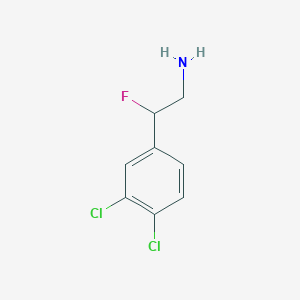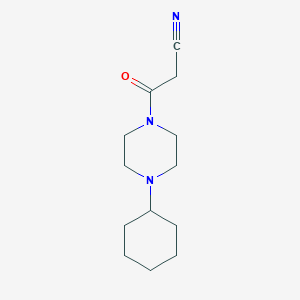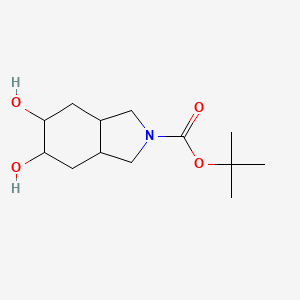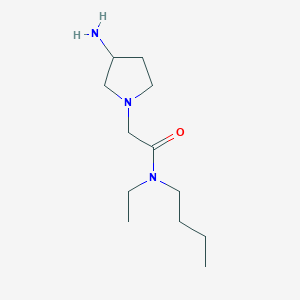
1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one
説明
1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one (AP-1-one) is a novel compound that has recently been developed for use in scientific research. It is an aminopyrrolidinone-based compound that has demonstrated potential for use in a wide range of laboratory experiments.
科学的研究の応用
Medicinal Chemistry: Antimicrobial Agents
This compound has been explored for its potential as an antimicrobial agent. The presence of the aminopyrrolidinyl group may contribute to its interaction with bacterial enzymes or receptors, leading to the inhibition of bacterial growth .
Biotechnology: Proteomics Research
In biotechnology, particularly proteomics research, this compound could be used as a building block for the synthesis of peptides or as a modifier to alter the properties of peptides and proteins, which could be crucial in understanding protein functions and interactions .
Materials Science: Polymer Synthesis
The aminopyrrolidinyl group in the compound can act as a reactive site for polymerization, making it a valuable monomer for creating new polymeric materials with potential applications in drug delivery systems or as part of biomedical devices .
Environmental Science: Pollutant Degradation
Research may investigate the use of this compound in the degradation of environmental pollutants. Its chemical structure could be tailored to interact with specific contaminants, aiding in their breakdown and removal from ecosystems .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound could serve as a stationary phase modifier in chromatography techniques, helping to improve the separation of complex mixtures by altering the retention times of different analytes .
Pharmacology: Drug Development
The compound’s structure is conducive to modification, making it a candidate for drug development, particularly in the design of small-molecule drugs that target specific proteins or pathways involved in disease processes .
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(17-12-5-3-2-4-6-12)13(16)15-8-7-11(14)9-15/h2-6,10-11H,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWDBTUEPHNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-phenylethan-1-one](/img/structure/B1475149.png)





![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)
![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)


![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)